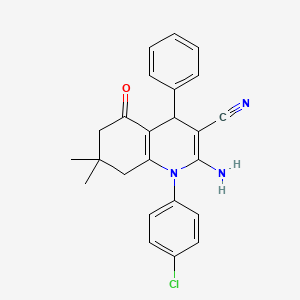![molecular formula C20H10Br3N3O6 B11543938 2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543938.png)
2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound characterized by its multiple bromine, nitro, and imino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with 2,6-dibromoaniline to form an imine intermediate. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, affecting various pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar structure but lacks the nitro and imino groups.
1,4-Dibromobenzene: Similar bromine substitution pattern but lacks the additional functional groups.
Phenol, 2,6-dibromo-4-methyl-: Similar bromine substitution but with a hydroxyl group instead of nitro and imino groups.
Uniqueness
2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to its combination of bromine, nitro, and imino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H10Br3N3O6 |
|---|---|
Molecular Weight |
628.0 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(4-bromophenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H10Br3N3O6/c21-13-1-3-14(4-2-13)24-10-11-5-17(22)19(18(23)6-11)32-20(27)12-7-15(25(28)29)9-16(8-12)26(30)31/h1-10H |
InChI Key |
WZSCOPDANRKKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11543866.png)

![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11543892.png)
![(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11543893.png)

![Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11543910.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)
![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543919.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-bromobenzohydrazide](/img/structure/B11543955.png)

